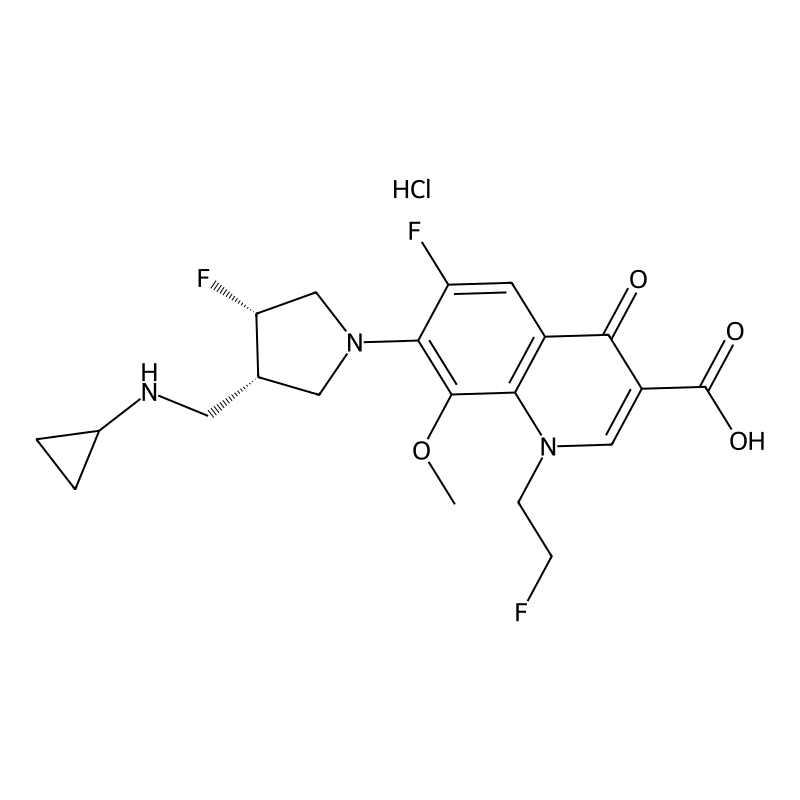

Lascufloxacin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Lascufloxacin hydrochloride mechanism of action DNA gyrase topoisomerase IV inhibition

Mechanism of Action and Structural Advantages

Lascufloxacin, an 8-methoxy fluoroquinolone, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV [1] [2] [3].

- Dual-Target Inhibition: Unlike many older fluoroquinolones that strongly inhibit one enzyme over the other, lascufloxacin inhibits both DNA gyrase and topoisomerase IV to a similar degree [1] [4]. This balanced action is a key differentiator.

- Consequences of Inhibition: These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complexes, lascufloxacin stabilizes DNA double-strand breaks, blocking the replication fork and leading to bacterial cell death [2] [3].

The following diagram illustrates the sequential mechanism by which lascufloxacin's dual inhibition leads to bacterial cell death.

Quantitative Antibacterial Activity and Resistance Profile

Lascufloxacin demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, and shows a potential advantage in limiting resistance development.

The table below summarizes key efficacy data against Streptococcus pneumoniae and the frequency of resistance development in first-step mutants compared to other fluoroquinolones [5].

| Parameter | Lascufloxacin | Levofloxacin | Moxifloxacin | Garenoxacin |

|---|---|---|---|---|

| MIC₉₀ against *S. pneumoniae* | 0.12 μg/mL | 2 μg/mL | 0.5 μg/mL | 0.12 μg/mL |

| Frequency of Resistant Strain Selection | Lower or similar to moxifloxacin | Higher | Similar to lascufloxacin | Higher |

| Fold Increase in MIC (in ParC mutants) | Up to 4-fold | Up to 16-fold | Up to 16-fold | Up to 32-fold |

- Potent Activity: Lascufloxacin's MIC90 is 16-fold lower than levofloxacin's, indicating superior potency against S. pneumoniae [5].

- Low Resistance Potential: The frequency at which lascufloxacin selected for resistant mutants was lower than that of levofloxacin and garenoxacin, and similar to moxifloxacin, in laboratory and clinical strains with first-step mutations [5].

- Barrier to Resistance: When exposed to clinical strains with only ParC mutations, the increase in lascufloxacin's MIC was substantially smaller than that of the comparator drugs, underscoring its robustness against resistance development [5].

Key Experimental Protocols for In Vitro Analysis

For researchers aiming to validate or build upon these findings, here are the core methodologies from the cited studies.

Protocol 1: Broth Microdilution for MIC Determination [5]

- Preparation: Use customized MIC plates (e.g., from Eiken Chemical Co., Ltd.).

- Inoculum: Standardize bacterial suspensions according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculation: Introduce the bacterial suspension into the wells of the MIC plate containing serial dilutions of the antibiotic.

- Incubation: Incubate the plates at 35°C for a specified period (typically 18-24 hours).

- Reading: The MIC is identified as the lowest concentration of antibiotic that completely inhibits visible growth.

Protocol 2: Frequency of Resistance Selection [5]

- Preparation: Use Mueller-Hinton II agar supplemented with 5% defibrinated sheep blood.

- Drug Exposure: Incorporate fluoroquinolones at concentrations of 2x, 4x, 8x, and 16x the MIC of the test strain.

- Inoculation: Plate a high density of bacteria (e.g., >10^9 CFU) onto the agar plates.

- Incubation: Incubate at 35°C for 3 days.

- Calculation: The frequency of resistance is calculated as the ratio of the number of colonies that grew on the antibiotic-containing plates to the total number of bacteria inoculated.

Key Differentiators and Research Implications

- Structural Insights: The potent dual-targeting activity of lascufloxacin is derived from its specific chemical structure—an 8-methoxy fluoroquinolone with a unique pharmacophore at the C-7 position [6] [3]. This structure optimizes interaction with both enzyme targets.

- Clinical Relevance: Its broad spectrum includes activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria, anaerobes, and atypicals [6]. This makes it particularly suitable for respiratory infections like nursing and healthcare-associated pneumonia (NHCAP), where polypharmacy is a concern [1] [7].

Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its balanced inhibition of DNA gyrase and topoisomerase IV provides a powerful mechanism to combat respiratory infections while potentially delaying the onset of antibacterial resistance.

References

- 1. Evaluation of efficacy and safety of lascufloxacin for... [journals.lww.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of the Millennial Antibacterial ... [mdpi.com]

- 4. single-arm, open-label clinical trial: A study protocol [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Lascufloxacin against Streptococcus ... [pmc.ncbi.nlm.nih.gov]

- 6. Lascufloxacin hydrochloride to treat bacterial infection [pubmed.ncbi.nlm.nih.gov]

- 7. and healthcare-associated pneumonia: A single-arm, open ... [sciencedirect.com]

pharmacophore 8-methoxy fluoroquinolone Lascufloxacin

Lascufloxacin at a Glance

Lascufloxacin (trade name Lasvic) is a novel fluoroquinolone antibiotic developed in Japan. It was approved in 2019 for treating community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections [1]. Its development primarily addresses the growing global concern of antibiotic resistance, especially among Gram-positive bacteria [2].

Pharmacophore and Structural Analysis

The potent antibacterial activity of Lascufloxacin stems from its distinct molecular architecture, which includes key modifications to the core quinolone structure.

- Core Fluoroquinolone Structure: Like other drugs in its class, Lascufloxacin features a core quinoline structure essential for binding to bacterial enzymes [1].

- 8-Methoxy Group: A methoxy group at the 8-position of the quinoline nucleus is a critical feature that enhances its activity against Gram-positive bacteria and contributes to its efficacy against quinolone-resistant strains [1] [3].

- Unique C-7 Side Chain: The molecule is appended with a complex syn-disubstituted fluoropyrrolidine fragment at the 7-position. This specific substituent, containing a cyclopropylamine group, is a major contributor to its broad-spectrum activity and is a key differentiator from other fluoroquinolones [1] [3].

The synthesis of this fragment involves a multi-step process starting from an amino ester, proceeding through asymmetric hydrogenation, and culminating in a stereospecific fluorination to produce the final chiral fluoropyrrolidine building block [3]. The overall synthesis of Lascufloxacin hydrochloride involves coupling this complex pyrrolidine fragment with a specially functionalized fluoroquinolone core [3].

Quantitative Antibacterial Activity Profile

Lascufloxacin exhibits a broad spectrum of potent activity against a wide range of clinical pathogens. The following table summarizes its in vitro activity (MIC90 values) compared to other antibacterial agents, demonstrating its strength, particularly against resistant Gram-positive strains.

Table 1: In Vitro Antibacterial Activity of Lascufloxacin (MIC90) Against Clinical Isolates [2]

| Organism (Number of Isolates) | Lascufloxacin (μg/mL) | Levofloxacin (μg/mL) | Garenoxacin (μg/mL) | Key Comparator Drugs |

|---|---|---|---|---|

| Gram-positive Bacteria | ||||

| ⁍ Methicillin-Susceptible S. aureus (MSSA) (30) | 0.015 | 0.25 | 0.03 | - |

| ⁍ Methicillin-Resistant S. aureus (MRSA) (100) | 2 | >128 | 64 | Vancomycin (MIC90: 1 μg/mL), Linezolid (MIC90: 2 μg/mL) |

| ⁍ Staphylococcus epidermidis (30) | 0.12 | 4 | 1 | - |

| ⁍ Enterococcus faecalis (30) | 0.12 | 2 | 0.25 | - |

| ⁍ Streptococcus pyogenes (30) | 0.06 | 1 | 0.12 | - |

| ⁍ Penicillin-Resistant S. pneumoniae (PRSP) (30) | 0.06 | 1 | 0.06 | - |

| Other Respiratory Pathogens | ||||

| ⁍ Mycoplasma pneumoniae | Active [4] | - | - | - |

A critical finding from enzymatic studies is that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated target enzymes (DNA gyrase and topoisomerase IV). This results in incomplete cross-resistance with older quinolones, allowing it to remain effective against many bacteria that have developed resistance to agents like levofloxacin and ciprofloxacin [5] [2].

Mechanism of Action and Resistance

Lascufloxacin's potent activity, especially against resistant strains, is driven by a dual-target mechanism and its high affinity for bacterial enzymes.

Diagram: Dual-target mechanism of Lascufloxacin. It potently inhibits both DNA gyrase and topoisomerase IV, leading to lethal DNA breaks. Its 8-methoxy group and C-7 side chain enhance binding, even to mutated enzymes [2] [4].

Unique Pharmacokinetic and Distribution Properties

A key feature of Lascufloxacin is its exceptional distribution into the lung tissue, a property critical for treating respiratory infections.

- High Lung Penetration: The drug achieves high concentrations in Epithelial Lining Fluid (ELF), the site of many respiratory infections [6].

- Mechanism of ELF Distribution: Unlike other quinolones, Lascufloxacin's high ELF distribution is not primarily mediated by efflux transporters. Instead, it preferentially and saturably binds to phosphatidylserine, a phospholipid component of pulmonary surfactant. This binding is believed to occur via ionic interactions and acts as a reservoir for the drug in the lungs [6].

Diagram: Proposed mechanism for Lascufloxacin's high lung distribution. Binding to phosphatidylserine in pulmonary surfactant creates a reservoir in the epithelial lining fluid [6].

Clinical Efficacy and Safety Profile

Recent clinical studies confirm the therapeutic potential of Lascufloxacin derived from its preclinical profile.

Table 2: Summary of Key Clinical Efficacy Findings

| Indication | Study Design / Population | Key Efficacy Findings | Safety Findings |

|---|

| Nursing- and Healthcare-Associated Pneumonia (NHCAP) [7] | Single-arm, open-label study (n=71 for safety). Median age: 86 years; all with moderate severity. | Clinical Efficacy: 78.6% at Test of Cure (TOC), 89.3% at End of Treatment (EOT). Efficacy was unaffected by risk factors for resistant bacteria or aspiration. | No severe adverse events (AEs) attributed to Lascufloxacin were observed. | | Macrolide-Resistant Mycoplasma pneumoniae Pneumonia [4] | Prospective observational study (2024-2025). Compared to minocycline. | Defervescence within 48 hrs: 90% in both Lascufloxacin and minocycline groups for resistant infections. Equally effective (91%) in macrolide-sensitive infections. | - |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

1. Determining Minimum Inhibitory Concentration (MIC) [2]

- Principle: The broth or agar dilution method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

- Procedure:

- Prepare serial two-fold dilutions of Lascufloxacin in a suitable broth or agar medium.

- Inoculate each dilution with a standardized bacterial suspension (approximately 5 × 10^5 CFU/mL for broth).

- Incubate the plates or tubes under appropriate conditions (e.g., 35°C for 18-20 hours for most aerobes).

- The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.

- Standards: Perform according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

2. Assessing Transport Mechanisms in Lung Epithelial Cells [6]

- Principle: This experiment uses cell monolayers to model drug transport and identify involvement of specific efflux transporters.

- Procedure:

- Cell Culture: Use Calu-3 (human lung epithelial) cell lines grown on permeable filters to form confluent, polarized monolayers.

- Transport Study: Add Lascufloxacin to the donor compartment (either apical or basolateral). Measure its appearance in the receiver compartment over time.

- Inhibition with Chemical Inhibitors: Repeat the transport studies in the presence of specific transporter inhibitors (e.g., P-gp inhibitor GF120918 or BCRP inhibitor Ko143).

- Analysis: Calculate apparent permeability (Papp) and efflux ratio. A high efflux ratio that decreases significantly with an inhibitor indicates the drug is a substrate for that transporter.

Conclusion and Research Implications

Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its unique 8-methoxy group and syn-fluoropyrrolidine side chain pharmacophore confer:

- Superior potency against Gram-positive pathogens, including MRSA and PRSP.

- The ability to overcome certain quinolone resistance mechanisms.

- Favorable lung pharmacokinetics due to its unique binding to pulmonary surfactant.

For drug development professionals, this profile suggests that the 8-methoxy fluoroquinolone scaffold, particularly with strategic modifications at the C-7 position, remains a promising template for developing new antibiotics to address the challenge of multidrug-resistant bacterial infections.

References

- 1. Lascufloxacin [en.wikipedia.org]

- 2. In Vitro Activities and Spectrum of the Novel ... [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis method of this compound [chemicalbook.com]

- 4. Therapeutic efficacy of lascufloxacin in patients with ... [pmc.ncbi.nlm.nih.gov]

- 5. HCl | TargetMol Lascufloxacin [targetmol.com]

- 6. In Vitro Mechanistic Study of the Distribution of Lascufloxacin into... [pubmed.ncbi.nlm.nih.gov]

- 7. and healthcare-associated pneumonia: A single-arm, open ... [sciencedirect.com]

Lascufloxacin Pharmacokinetics: Comprehensive Technical Guide to Lung Epithelial Lining Fluid Concentration

Introduction to Lascufloxacin and Pulmonary Pharmacokinetics

Lascufloxacin (LSFX) is a novel 8-methoxy fluoroquinolone antibacterial agent characterized by unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which contribute to its enhanced antibacterial activity and distinctive pharmacokinetic profile [1]. As a newly developed fluoroquinolone in Japan, LSFX demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Mycoplasma pneumoniae [1]. The drug is being developed for the treatment of community-acquired pneumonia and other respiratory tract infections, with both oral and intravenous formulations available [1] [2].

The pharmacokinetic profile of LSFX is characterized by complete gastrointestinal absorption, an adequate elimination half-life (15.6 to 18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in both AUC (area under the concentration-time curve) and Cmax (maximum concentration) [1] [3]. Human plasma protein binding of LSFX is approximately 74.0%, with total body clearance and volume of distribution of 8.07 liters/h and 188 liters after 100 mg oral administration, respectively [1]. These pharmacokinetic properties, combined with its potent antibacterial activities, position LSFX as a promising therapeutic option for respiratory infections, particularly due to its exceptional penetration into pulmonary tissues and fluids [1] [2].

Key Pharmacokinetic Findings in Pulmonary Compartments

Quantitative Distribution Across Compartments

Lascufloxacin demonstrates exceptional penetration into the pulmonary compartments, achieving concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) that significantly exceed simultaneous plasma concentrations [4] [1]. Following a single oral dose of 75 mg in healthy adult volunteers, the drug rapidly distributes to ELF with a time to maximum concentration (Tmax) of 1 hour, identical to that observed in plasma [4]. This rapid distribution is followed by sustained concentrations in pulmonary compartments that remain elevated above plasma levels at all time points examined from 1 to 24 hours post-administration [1].

The magnitude of pulmonary penetration is substantial, with maximum concentration (Cmax) values of 0.576 μg/mL in plasma, 12.3 μg/mL in ELF, and 21.8 μg/mL in AM [4] [1]. This represents ELF and AM concentrations that are approximately 21.4 and 37.8 times higher than simultaneous plasma concentrations, respectively [4]. The extent of exposure, as measured by area under the concentration-time curve from 0 to 24 hours (AUC0-24), follows a similar pattern with values of 7.67, 123, and 325 μg·h/mL in plasma, ELF, and AM, respectively [4] [1]. These pharmacokinetic parameters demonstrate the remarkable ability of LSFX to achieve and maintain therapeutic concentrations at the primary sites of respiratory infection.

Comprehensive Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg single dose) in Plasma, Epithelial Lining Fluid (ELF), and Alveolar Macrophages (AM)

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |

|---|---|---|---|

| Cmax (μg/mL) | 0.576 ± 0.145 | 12.3 ± 3.74 | 21.8 ± 17.2 |

| Tmax (h) | 1 | 1 | 6 |

| AUC0-24 (μg·h/mL) | 7.67 | 123 | 325 |

| Site-to-Plasma Concentration Ratio | - | 15.0-22.4 | 18.5-56.4 |

| Site-to-Free Plasma Concentration Ratio | - | 57.5-86.4 | 71.0-217 |

Table 2: Mean Concentrations (μg/mL) of Lascufloxacin at Different Time Points After 75 mg Oral Dose

| Time (h) | Plasma | ELF | AM | ELF/Plasma Ratio | AM/Plasma Ratio |

|---|---|---|---|---|---|

| 1 | 0.576 | 12.3 | 19.9 | 22.4 | 31.9 |

| 2 | 0.501 | 9.22 | 9.13 | 18.4 | 18.5 |

| 4 | 0.443 | 7.15 | 9.68 | 16.5 | 21.9 |

| 6 | 0.387 | 5.84 | 21.8 | 15.2 | 56.4 |

| 24 | 0.176 | 2.65 | 6.03 | 15.0 | 38.0 |

The concentration ratios between pulmonary compartments and plasma remain consistently high throughout the 24-hour dosing interval [1]. When corrected for protein binding, the penetration ratios are even more striking, with free ELF-to-free plasma ratios ranging from 57.5 to 86.4 and free AM-to-free plasma ratios ranging from 71.0 to 217 across the sampling time points [1]. This extensive tissue distribution is particularly noteworthy for alveolar macrophages, where LSFX achieves the highest concentrations among all measured compartments, suggesting potent intracellular accumulation that may enhance efficacy against intracellular respiratory pathogens [1].

Experimental Methodologies for Pulmonary Pharmacokinetics

Bronchoalveolar Lavage and Sampling Procedures

The definitive assessment of LSFX pulmonary penetration was conducted using bronchoscopy with bronchoalveolar lavage (BAL) in healthy adult volunteers [4] [1]. This methodological approach allows for direct sampling of pulmonary compartments and quantitative measurement of drug concentrations at the site of action. The study enrolled thirty healthy adult male Japanese subjects allocated into five groups, each receiving a single oral dose of 75 mg LSFX [4] [1]. BAL and simultaneous blood sampling were performed at predetermined time points (1, 2, 4, 6, or 24 hours after administration) to characterize the complete pharmacokinetic profile across compartments [4].

The BAL procedure involved instilling sterile saline into a subsegmental bronchus followed by aspiration of the lavage fluid [1]. The recovered BAL fluid was then processed to separate the cellular and supernatant fractions. The total number of cells recovered ranged from 1.42 × 10^6 to 4.28 × 10^6 cells across sampling groups, with alveolar macrophages comprising 93.2% to 94.7% of the cellular fraction [1]. This high percentage of alveolar macrophages ensured representative sampling of this important compartment for intracellular pathogen defense. The integrity of the sampling procedure was validated by measuring the plasma-to-BAL fluid urea concentration ratio, which ranged from 69.4 to 78.2 across groups, consistent with proper dilution correction [1].

Quantification Methods and Calculations

Lascufloxacin concentrations in different compartments were determined using validated analytical methods, with specific approaches for each matrix [1] [5]. The concentration in BAL supernatant (CBAL) was measured directly, while epithelial lining fluid concentration (CELF) was calculated using the urea nitrogen dilution method to correct for dilution during the lavage procedure: CELF = CBAL × (ureaplasma/ureaBAL), where ureaplasma and ureaBAL are the concentrations of urea in plasma and BAL fluid, respectively [5]. This method accounts for the variable dilution inherent in BAL sampling and provides an accurate measurement of drug concentration in the actual epithelial lining fluid [5].

The alveolar macrophage concentration (CAM) was determined from the cell suspension obtained by centrifuging the BAL fluid [5]. The calculation followed the formula: CAM = Csuspension/VAM, where Csuspension is the concentration of LSFX in the cell suspension and VAM is the volume of alveolar macrophages in 1 mL of suspension [5]. The volume of AM was calculated using a reported value of 2.42 μL per 10^6 cells [5]. Differential cell counts of BAL fluid were performed to determine the exact number of alveolar macrophages in each sample [1] [5]. This comprehensive methodological approach ensures accurate quantification of LSFX in both extracellular (ELF) and intracellular (AM) pulmonary compartments relevant to antibacterial efficacy.

Figure 1: Experimental workflow for assessing LSFX pulmonary pharmacokinetics using bronchoalveolar lavage (BAL) in healthy volunteers

Research Applications and Clinical Correlation

Hollow-Fiber Infection Model Studies

Recent investigations have utilized advanced in vitro systems to evaluate the efficacy of LSFX based on its pulmonary pharmacokinetic profile [6]. The hollow-fiber infection model (HFIM) is particularly valuable as it simulates human infection sites by replicating antimicrobial exposure and pathogen growth under conditions that closely mimic physiological concentrations [6]. This model system was employed to test LSFX against both levofloxacin-sensitive and levofloxacin-resistant Streptococcus pneumoniae strains by simulating human ELF concentrations observed in clinical studies [6].

The experimental results demonstrated that when ELF concentrations were replicated in the HFIM, LSFX exhibited potent bactericidal activity against both levofloxacin-sensitive (TUM23169, MIC 0.03 mg/L) and levofloxacin-resistant (TUM23133, MIC 0.25 mg/L) S. pneumoniae strains [6]. The bacterial counts of both strains decreased to below the detection limit within 4 hours of LSFX administration, with no regrowth observed over 168 hours of continuous monitoring [6]. This contrasts with simulations of plasma pharmacokinetics, where a bacteriostatic effect (Δlog CFU0-24 = -1.31) was observed against the levofloxacin-resistant strain, highlighting the critical importance of achieving adequate pulmonary concentrations for resistant pathogens [6].

Clinical Effectiveness and Implications

Clinical studies have begun to validate the therapeutic implications of LSFX's favorable pulmonary pharmacokinetics [2]. A recent retrospective investigation of 55 patients with pneumonia, including chronic lung disease exacerbations and lung abscesses, demonstrated that intravenous LSFX administration resulted in clinical improvement in 45 patients (81.8%) [2]. Notably, among patients with community-acquired pneumonia, 20 of 21 (95.2%) improved with LSFX treatment, including all 9 patients with bacterial pneumonia who received LSFX as first-line treatment [2].

The clinical effectiveness was particularly evident in challenging cases, with 8 of 9 (88.9%) lung abscess patients showing clinical improvement when LSFX was administered as a second-line treatment after initial antibiotic failure [2]. This clinical success is attributed to LSFX's broad antimicrobial activity against respiratory pathogens, including anaerobic bacteria, combined with its exceptional penetration into pulmonary tissues [2]. The demonstrated efficacy against lung abscesses suggests that LSFX achieves therapeutic concentrations even in enclosed pulmonary infections where antibiotic penetration is often compromised [2].

Conclusion and Future Perspectives

The comprehensive pharmacokinetic data demonstrate that LSFX achieves exceptionally high concentrations in key pulmonary compartments, particularly epithelial lining fluid and alveolar macrophages, with penetration ratios that significantly exceed those of plasma [4] [1]. This extensive lung distribution, combined with its potent activity against respiratory pathogens including drug-resistant strains, positions LSFX as a valuable therapeutic option for lower respiratory tract infections [6] [2]. The concentrations achieved in ELF and AM consistently exceed the MIC90 values for common respiratory pathogens across the dosing interval, supporting its use in once-daily regimens [4] [1].

References

- 1. Intrapulmonary Pharmacokinetics of Lascufloxacin in ... [pmc.ncbi.nlm.nih.gov]

- 2. Lascufloxacin for respiratory infections | IDR [dovepress.com]

- 3. Pharmacokinetic study of lascufloxacin in non-elderly ... [sciencedirect.com]

- 4. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult... [pubmed.ncbi.nlm.nih.gov]

- 5. Calculation of lascufloxacin concentrations in ELF and AM. [bio-protocol.org]

- 6. Evaluation of lung concentrations of... epithelial lining fluid [nature.com]

Lascufloxacin synthesis route Kyorin Pharmaceutical

Overview of the Synthetic Strategy

The synthesis, designed for a kilogram scale, is a convergent process that involves the separate preparation of two key building blocks before their final union [1] [2]:

- The Syn-Disubstituted Fluoropyrrolidine Fragment: This moiety provides the stereochemical complexity at the 7-position of the quinolone core.

- The Fluoroquinolone Core: This is constructed from a commercial acetoacetate building block.

The diagram below illustrates the complete synthetic workflow.

Complete synthesis workflow of Lascufloxacin, showing parallel construction of key fragments and final coupling.

Key Steps in Pyrrolidine Fragment Synthesis

The synthesis of the fluoropyrrolidine fragment begins with amino ester 14 and proceeds through several stereocontrolled steps [1] [2]:

| Step | Reaction | Key Reagent/Condition | Outcome / Intermediate |

|---|---|---|---|

| 1 | Amine Protection | Cbz (Benzyl chloroformate) | Protects the secondary amine for subsequent reactions. |

| 2 | Ring Formation | Claisen Condensation | Forms pyrrolidone 15 (75% yield). |

| 3 | Asymmetric Hydrogenation | Ru catalyst, (S)-BINAP ligand | Installs stereochemistry to produce trans-pyrrolidine 16. |

| 4 | Ester Saponification & Coupling | 1. Hydrolysis 2. Coupling with Cyclopropylamine | Forms crystalline amide 18 (60% yield over 3 steps from 15). |

| 5 | Amide Reduction | Borane-THF complex | Reduces amide to amine, isolated as HCl salt. |

| 6 | Amine Protection | Benzyl group | Protects the new amine as trialkyl amine 20. |

| 7 | Fluorination with Inversion | Perfluoro-1-octanesulfonyl fluoride (POSF) | Produces chiral fluoride 21 with inverted stereochemistry. |

| 8 | Deprotection & Salt Formation | Hydrogenation, Acid | Removes benzyl group to give final fluoropyrrolidine fragment 22. |

The mechanism of the amide coupling step (Step 4) is noteworthy [2]:

- Activation: The carboxylic acid is first activated by a carbodiimide reagent (e.g., DCC or EDC) to form an reactive O-acylisourea intermediate.

- Transesterification: This intermediate reacts with hydroxybenzotriazole (HOBt) to form a more stable HOBt ester.

- Aminolysis: The cyclopropylamine attacks the HOBt ester, displacing HOBt and forming the final amide bond in 18.

Construction of the Fluoroquinolone Core

The quinolone core is built from commercial acetoacetate 23 through these key transformations [1] [2]:

| Step | Reaction | Key Reagent/Condition | Outcome / Intermediate |

|---|---|---|---|

| 1 | Condensation | Triethyl orthoformate (24), Acetic Anhydride | Forms an ethoxymethylene active species. |

| 2 | Cyclization | 2-Fluoroethylamine hydrochloride (25) | Produces quinolone 26 via nucleophilic attack and ring closure. |

| 3 | Borate Complex Formation | Boric acid, Acetic anhydride | Converts ethyl ester to borate complex 27 for improved solubility and reactivity. |

A plausible mechanism for the quinolone core formation (Steps 1-2) is [2]:

- Triethyl orthoformate and acetic anhydride react to form a potent electrophile.

- Deprotonation of acetoacetate 23 by a mild base (e.g., K₂CO₃) generates an enolate.

- The enolate attacks the electrophile, leading to an intermediate that undergoes ethanol elimination, yielding an ethoxymethylene product.

- Treatment with 2-fluoroethylamine hydrochloride (25) triggers cyclization and aromatization to form the quinolone 26.

Final Coupling and Key Innovations

The final stage of the synthesis involves the coupling of the two main fragments [1]:

- Nucleophilic Aromatic Substitution (SNAr): The fluoropyrrolidine fragment 22 acts as a nucleophile that displaces the fluorine atom at the 7-position of the borate complex 27, forming the carbon-nitrogen bond that links the two complex pieces and yielding Lascufloxacin.

Two innovative aspects of this synthesis route are:

- Borate Complex Formation: The conversion of the ethyl ester in 26 to the borate complex 27 was a crucial step. This complex offered improved solubility and enhanced reactivity in the final SNAr reaction, facilitating the coupling [1].

- Stereocontrolled Fluorination: The use of perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry ensured the correct final three-dimensional structure of the molecule [1].

References

Lascufloxacin activity against quinolone-resistant Streptococcus pneumoniae

Quantitative Activity & PK/PD Data

| Parameter | Levofloxacin-Sensitive Strain (TUM23169) | Levofloxacin-Resistant Strain (TUM23133) |

|---|---|---|

| LSFX MIC Value | 0.03 - 0.06 mg/L [1] | 0.25 mg/L [1] |

| Levofloxacin (LVX) MIC Value | 1 mg/L [1] | > 4 mg/L [1] |

| Bactericidal Activity in Simulated Blood PK | ΔlogCFU0–24 < -4.31 (Bactericidal) [1] | ΔlogCFU0–24 = -1.31 (Bacteriostatic) [1] |

| Bactericidal Activity in Simulated ELF PK | ΔlogCFU0–24 < -3.74 (Bactericidal) [1] | ΔlogCFU0–24 < -4.48 (Bactericidal) [1] |

| Key Conclusion | Effective under both blood and ELF pharmacokinetics. [1] | Bactericidal activity achieved only when simulating ELF pharmacokinetics. [1] |

The following diagram illustrates the core finding of the study: how Lascufloxacin's high lung penetration enables its activity against resistant pathogens.

Mechanism of Lascufloxacin's action against resistant S. pneumoniae.

Detailed Experimental Protocol

The core data comes from a study that used a Hollow-Fiber Infection Model (HFIM) to simulate human pharmacokinetics. Here is a detailed breakdown of the methodology [1]:

- Bacterial Strains: One levofloxacin-sensitive (S. pneumoniae TUM23169, MIC 1 mg/L) and one levofloxacin-resistant (S. pneumoniae TUM23133, MIC >4 mg/L) strain were used, both isolated from respiratory specimens.

- Culture Medium: A Chemically Defined Medium (CDM) was used at a 10% concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This was specifically developed to replace standard blood-supplemented media, which caused biofouling in the HFIM system. This novel medium supported robust growth of S. pneumoniae comparable to traditional media.

- Venting System: A custom-made, anodized aluminum venting device was installed on the hollow-fiber module to prevent air bubble accumulation, a common issue when working with S. pneumoniae that can disrupt the experiment.

- Pharmacokinetic Simulation: The HFIM was used to simulate two human pharmacokinetic profiles over 168 hours (7 days):

- Plasma/Blood concentrations of LSFX.

- Epithelial Lining Fluid (ELF) concentrations of LSFX, which are 15.0–22.4 times higher than in blood.

- Inoculum and Analysis: Bacterial suspensions were introduced into the system. Samples were collected over time to measure:

- Bacterial Density (log₁₀ CFU/mL) to determine bactericidal (ΔlogCFU₀–₂₄ ≤ -3) or bacteriostatic activity.

- LSFX concentrations to verify the system accurately replicated the target PK profiles.

The workflow of this key experiment is summarized in the diagram below.

Workflow of the Hollow-Fiber Infection Model (HFIM) study.

Clinical Relevance and Positioning

The compelling pre-clinical data is supported by clinical studies showing the effectiveness of LSFX in real-world pneumonia cases, which often involve S. pneumoniae [2] [3] [4]. Furthermore, LSFX has shown clinical efficacy comparable to minocycline in treating macrolide-resistant Mycoplasma pneumoniae pneumonia, highlighting its broader role in managing resistant respiratory pathogens [5].

References

- 1. Evaluation of lung epithelial lining fluid concentrations ... [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin ... [pubmed.ncbi.nlm.nih.gov]

- 3. and healthcare-associated pneumonia: A single-arm, open ... [sciencedirect.com]

- 4. Lascufloxacin for respiratory infections | IDR [dovepress.com]

- 5. Therapeutic efficacy of lascufloxacin in patients with ... [pubmed.ncbi.nlm.nih.gov]

Lascufloxacin: Comprehensive Technical Guide on its Spectrum and Mechanisms Targeting Gram-positive, Gram-negative, and Anaerobic Bacteria

Introduction and Drug Overview

Lascufloxacin (also known as KRP-AM1977 or lascufloxacin hydrochloride) is a novel 8-methoxy fluoroquinolone antibacterial agent developed in Japan with unique pharmacophores at the 1st and 7th positions of the quinoline nucleus. This structural optimization results in enhanced antibacterial potency and an expanded spectrum covering Gram-positive, Gram-negative, and anaerobic bacteria. As bacterial resistance to existing antibiotics continues to escalate globally, with particularly concerning trends in fluoroquinolone resistance among pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, lascufloxacin represents a significant advancement in antimicrobial chemotherapy. Its development addresses the critical medical need for agents effective against resistant pathogens, including those involved in polymicrobial infections where anaerobic bacteria often play a contributory role [1] [2] [3].

The scientific importance of lascufloxacin lies in its demonstrated ability to maintain efficacy against clinical isolates with reduced susceptibility to earlier-generation fluoroquinolones. Research indicates that lascufloxacin exhibits incomplete cross-resistance with existing quinolones, potentially attributable to its enhanced binding affinity for target enzymes even when they contain common resistance-conferring mutations. Additionally, its favorable pharmacokinetic profile, characterized by excellent oral bioavailability, extensive tissue distribution (particularly in lung tissue), and prolonged elimination half-life suitable for once-daily dosing, positions lascufloxacin as a promising therapeutic option for respiratory tract infections and other challenging bacterial diseases [1] [2] [4].

Mechanism of Action

Lascufloxacin exerts its bactericidal effects through a dual-target mechanism characteristic of fluoroquinolone antibiotics, but with enhanced affinity for both molecular targets:

DNA Gyrase Inhibition: Lascufloxacin primarily inhibits DNA gyrase (topoisomerase II), an essential bacterial enzyme that introduces negative supercoils into DNA during replication. By binding to the DNA-gyrase complex, lascufloxacin stabilizes the cleavage complex and prevents the resealing of DNA double-strands, leading to double-stranded DNA breaks and eventual bacterial cell death [4] [3].

Topoisomerase IV Inhibition: The drug concurrently inhibits topoisomerase IV, another critical bacterial enzyme responsible for chromosome decatenation (separation of interlinked daughter chromosomes after DNA replication). This dual inhibition strategy effectively blocks bacterial cell division and contributes to the potent bactericidal activity of lascufloxacin [4] [3].

A distinguishing feature of lascufloxacin is its structural optimization at key positions that enhance binding to both target enzymes, even in the presence of common resistance-conferring mutations. The 8-methoxy group and unique substitutions at the C-7 position contribute to increased potency and the ability to overcome certain resistance mechanisms that limit the effectiveness of earlier fluoroquinolones. Enzymatic studies have confirmed that lascufloxacin maintains potent inhibitory activity against both wild-type and mutated (quinolone-resistant) target enzymes, providing a molecular basis for its efficacy against resistant clinical isolates [2] [4].

The following diagram illustrates lascufloxacin's dual mechanism of action and its consequences on bacterial cell viability:

Lascufloxacin's mechanism leads to irreversible bacterial cell damage through dual enzyme inhibition.

Antibacterial Spectrum and Quantitative Activity

Lascufloxacin demonstrates a broad spectrum of activity encompassing Gram-positive, Gram-negative, and anaerobic bacteria, with particularly potent activity against clinically significant Gram-positive pathogens. The quantitative data below, derived from comprehensive in vitro studies, illustrate its potency across diverse bacterial groups.

Gram-Positive Bacteria

Table 1: Lascufloxacin Activity Against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Potency Comparison |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | 0.015 | 0.015 | 16-fold more potent than levofloxacin |

| Staphylococcus aureus (MRSA) | 0.5 | 2 | 32->64-fold more potent than levofloxacin |

| Staphylococcus epidermidis | 0.03 | 0.12 | 8->32-fold more potent than levofloxacin |

| Enterococcus faecalis | 0.06 | 0.12 | 16-fold more potent than levofloxacin |

| Streptococcus pyogenes | 0.03 | 0.06 | 16-fold more potent than levofloxacin |

| Streptococcus agalactiae | 0.06 | 0.5 | 16->32-fold more potent than levofloxacin |

| Streptococcus pneumoniae (PSSP) | 0.06 | 0.06 | 16-fold more potent than levofloxacin |

| Streptococcus pneumoniae (PRSP) | 0.06 | 0.06 | 16-fold more potent than levofloxacin |

| Streptococcus anginosus group | ≤0.008-0.06 | N/R | More potent than existing quinolones |

Lascufloxacin exhibits exceptional potency against Gram-positive bacteria, including multidrug-resistant strains such as MRSA. Against MRSA isolates, lascufloxacin (MIC₉₀ = 2 μg/ml) demonstrated activity almost equivalent to linezolid and vancomycin, and was 32- to >64-fold superior to levofloxacin, garenoxacin, and ciprofloxacin. This enhanced activity against resistant Gram-positive pathogens represents one of the most significant advantages of lascufloxacin over earlier fluoroquinolones [2].

Gram-Negative and Anaerobic Bacteria

Table 2: Lascufloxacin Activity Against Gram-Negative and Anaerobic Bacteria

| Bacterial Species | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

|---|---|---|---|

| Gram-Negative Bacteria | |||

| Haemophilus influenzae | ≤0.008-0.015 | ≤0.008 | 0.015 |

| Moraxella catarrhalis | ≤0.008-0.015 | ≤0.008 | 0.015 |

| Escherichia coli | 0.015->16 | 0.03 | >16 |

| Klebsiella pneumoniae | 0.03->16 | 0.06 | >16 |

| Anaerobic Bacteria | |||

| Prevotella intermedia | N/R | N/R | N/R |

| Prevotella bivia | N/R | N/R | N/R |

| Prevotella melaninogenica | N/R | N/R | N/R |

| Fusobacterium nucleatum | N/R | N/R | N/R |

| Peptoniphilus asaccharolyticus | N/R | N/R | N/R |

| Parvimonas micra | N/R | N/R | N/R |

While lascufloxacin's primary strength lies in its anti-Gram-positive activity, it maintains a respectable spectrum against common Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Its activity against Enterobacteriaceae (E. coli, Klebsiella pneumoniae) is more variable, reflecting existing resistance patterns in these species. Notably, lascufloxacin demonstrates potent activity against anaerobic bacteria, a characteristic shared with other fourth-generation fluoroquinolones but enhanced in its case. This broad spectrum against anaerobes including Prevotella species, Fusobacterium nucleatum, and Gram-positive anaerobes like Peptoniphilus asaccharolyticus and Parvimonas micra positions lascufloxacin as a potential option for polymicrobial infections involving aerobic-anaerobic mixtures [5] [6].

Pharmacokinetics and Tissue Distribution

Lascufloxacin exhibits a favorable pharmacokinetic profile characterized by complete gastrointestinal absorption, adequate elimination half-life (15.6-18.2 hours) suitable for once-daily dosing, and approximately dose-proportional increases in AUC and Cmax. Human plasma protein binding is approximately 74.0%, with total body clearance of 7.62-8.07 liters/h and volume of distribution of 172-188 liters after 100 mg administration [1].

A critical pharmacokinetic advantage of lascufloxacin is its exceptional penetration into lung tissues, as demonstrated in healthy adult volunteers:

Epithelial Lining Fluid (ELF): Lascufloxacin rapidly distributes to ELF with Tmax of 1 hour (identical to plasma). The Cmax in ELF reaches 12.3 μg/ml, with AUC₀–₂₄ of 123 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 57.5 to 86.4, indicating extensive penetration [1].

Alveolar Macrophages (AM): Even higher concentrations are achieved in alveolar macrophages, with Cmax of 21.8 μg/ml and AUC₀–₂₄ of 325 μg·h/ml. The average site-to-free plasma concentration ratio ranges from 71.0 to 217, demonstrating extensive intracellular accumulation [1].

This favorable lung penetration profile ensures that drug concentrations in these critical compartments significantly exceed MIC₉₀ values for common respiratory pathogens throughout the dosing interval, supporting the use of lascufloxacin for respiratory tract infections [1].

The following diagram illustrates the workflow for measuring lascufloxacin concentrations in different biological compartments and the resulting pharmacokinetic advantages:

Experimental workflow for measuring lascufloxacin lung penetration shows extensive tissue distribution.

In Vitro and In Vivo Efficacy Data

In Vitro Hollow-Fiber Infection Model

Recent studies using a hollow-fiber infection model (HFIM) have demonstrated the potent bactericidal activity of lascufloxacin against Streptococcus pneumoniae, including levofloxacin-resistant strains. When lascufloxacin concentrations in epithelial lining fluid were simulated, the drug demonstrated:

- Rapid bactericidal activity against both levofloxacin-sensitive (TUM23169, MIC = 0.03 mg/l) and levofloxacin-resistant (TUM23133, MIC = 0.25 mg/l) S. pneumoniae strains

- Complete bacterial eradication within 4 hours of administration, with no regrowth observed over 168 hours (7 days) of monitoring

- Superior efficacy compared to plasma concentration simulations, where bactericidal activity against the resistant strain was only bacteriostatic (Δlog CFU₀–₂₄ = -1.31 vs -4.48 in ELF simulation)

These data highlight the critical importance of lascufloxacin's favorable lung penetration in achieving optimal bactericidal effects against respiratory pathogens, particularly for strains with reduced quinolone susceptibility [7].

In Vivo Pneumonia Mixed-Infection Model

The efficacy of lascufloxacin has been evaluated in a neutropenic murine pneumonia model involving mixed infection with Streptococcus pneumoniae and the anaerobic bacterium Prevotella intermedia. This sophisticated model better represents the complex microbiology of many human respiratory infections:

- Against S. pneumoniae KY-9, lascufloxacin (50 mg/kg) reduced bacterial burdens from 8.46 ± 0.12 log₁₀ CFU/mL in controls to 3.35 ± 0.24 log₁₀ CFU/mL (p < 0.001) at 24 hours

- Against P. intermedia 335, lascufloxacin reduced bacterial counts from 6.04 ± 1.31 log₁₀ CFU/mL to 1.54 ± 0.57 log₁₀ CFU/mL (p < 0.001)

- Notably, lascufloxacin demonstrated enhanced antimicrobial activities against both pathogens in the mixed-infection model compared to single-infection scenarios, while levofloxacin showed attenuated efficacy against S. pneumoniae in mixed infection

These results suggest that lascufloxacin may offer clinical advantages in treating polymicrobial respiratory infections involving combinations of aerobic and anaerobic bacteria [6] [8].

Experimental Protocols and Methodologies

Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method determines the lowest concentration of lascufloxacin that inhibits visible bacterial growth, providing quantitative susceptibility data [2].

Procedure:

- Prepare lascufloxacin serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB)

- For fastidious organisms (S. pneumoniae), supplement with 2-5% lysed horse blood or use specialized media like CDM-HD

- Standardize inoculum to approximately 5 × 10⁵ CFU/mL in each well

- Incubate plates at 35°C for 16-20 hours (extended for anaerobes)

- Record MIC as the lowest concentration completely inhibiting visible growth

- Include quality control strains (S. aureus ATCC 29213, E. coli ATCC 25922) for validation

Note: For anaerobic bacteria, perform all procedures in an anaerobic chamber or using pre-reduced media to maintain strict anaerobic conditions [5] [2].

Resistance Selection Studies

Principle: Sequential passage of bacteria in sub-inhibitory antibiotic concentrations evaluates the potential for resistance development [2].

Procedure:

- Start with parent strains at 1/2× MIC of lascufloxacin

- Passage daily by transferring to fresh media containing increasing drug concentrations

- Monitor MIC changes at each passage for at least 10 cycles

- Compare mutation frequency to reference fluoroquinolones

- Islect and characterize resistant mutants for target gene mutations (gyrA, gyrB, parC, parE)

Key Finding: Lascufloxacin demonstrates a low resistance selection potential with minimal MIC increases after sequential passage compared to earlier quinolones [2].

Intrapulmonary Pharmacokinetic Profiling

Principle: Bronchoalveolar lavage (BAL) with urea correction accurately measures antibiotic concentrations in epithelial lining fluid and alveolar macrophages [1].

Procedure:

- Administer lascufloxacin (75 mg single dose) to healthy volunteers

- Perform BAL and simultaneous blood sampling at predetermined timepoints

- Measure urea concentrations in plasma and BAL fluid as dilution marker

- Calculate ELF volume: V_ELF = V_BAL × (Urea_BAL/Urea_plasma)

- Determine drug concentration in ELF: C_ELF = C_BAL × (Urea_plasma/Urea_BAL)

- Isolate alveolar macrophages by centrifugation for intracellular concentration measurement

- Analyze drug concentrations using validated LC-MS/MS methods

Key Application: This method demonstrated lascufloxacin's exceptional pulmonary penetration, with ELF concentrations 15.0-22.4× higher than in blood [1].

Conclusion and Research Implications

Lascufloxacin represents a significant advancement in the fluoroquinolone class, addressing key limitations of earlier agents through structural optimization that enhances target binding and expands the antibacterial spectrum. Its potent activity against Gram-positive pathogens, including MRSA and multidrug-resistant S. pneumoniae, combined with maintained coverage against common Gram-negative respiratory pathogens and anaerobes, positions lascufloxacin as a valuable therapeutic option for community-acquired respiratory tract infections, particularly in regions with high resistance prevalence.

The exceptional pulmonary penetration demonstrated in both human pharmacokinetic studies and sophisticated infection models like the hollow-fiber system provides a strong pharmacological basis for its efficacy in respiratory infections. Furthermore, its demonstrated activity in polymicrobial infection scenarios suggests potential utility in complicated respiratory infections where anaerobic involvement is suspected.

References

- 1. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activities and Spectrum of the Novel ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of the Millennial Antibacterial ... [mdpi.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. In vitro activity of lascufloxacin, a novel fluoroquinolone ... [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo pharmacodynamics of lascufloxacin and ... [sciencedirect.com]

- 7. Evaluation of lung epithelial lining fluid concentrations ... [nature.com]

- 8. In vivo pharmacodynamics of lascufloxacin and ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Lascufloxacin (75 mg Once Daily Oral) in Respiratory Infections

Drug Profile and Mechanism of Action

Lascufloxacin hydrochloride (brand name "Lasvic") is a novel 8-methoxy fluoroquinolone antibiotic developed primarily by Japan's Kyorin Pharmaceutical Co., Ltd. This antibacterial agent features unique pharmacophores at the 1st and 7th positions of the quinoline nucleus, which enhance its potency and spectrum of activity against respiratory pathogens. Unlike earlier fluoroquinolones that predominantly inhibit either DNA gyrase or topoisomerase IV, lascufloxacin demonstrates balanced dual inhibition of both essential bacterial enzymes, resulting in enhanced antibacterial activity and a reduced potential for resistance development. This dual targeting mechanism induces double-stranded breaks in bacterial DNA, effectively inhibiting bacterial cell division and leading to cell death. [1] [2]

The drug exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens including Mycoplasma pneumoniae and Legionella pneumophila. Notably, lascufloxacin maintains activity against some preexisting quinolone-resistant strains due to its strong binding affinity to both DNA gyrase and topoisomerase IV targets. The chemical structure optimization also contributes to its improved pulmonary penetration characteristics, making it particularly suitable for respiratory tract infections. [1] [2] [3]

Pharmacokinetic Properties

Absorption and Distribution

Lascufloxacin demonstrates favorable pharmacokinetic properties that support once-daily dosing. After oral administration of the 75 mg tablet, the drug is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (C~max~) achieved within 1-3 hours (T~max~). The absolute bioavailability is complete, and food consumption has minimal clinical impact on absorption, with a slight increase in C~max~ (1.28-fold) under fed conditions but no significant change in overall exposure (AUC). This lack of clinically relevant food effect allows for administration without regard to meals, enhancing patient compliance. [4] [5]

The distribution characteristics of lascufloxacin are particularly noteworthy for respiratory infections. The drug demonstrates extensive tissue penetration, with concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) significantly exceeding simultaneous plasma concentrations. Following a single 75 mg oral dose in healthy volunteers, the maximum drug concentration in ELF reached 12.3 μg/mL and 21.8 μg/mL in AM, compared to only 0.576 μg/mL in plasma. The site-to-free plasma concentration ratios ranged from 57.5 to 86.4 for ELF and 71.0 to 217 for AM across sampling time points, indicating excellent lung tissue penetration. [6]

Metabolism and Elimination

The elimination profile of lascufloxacin supports once-daily dosing. The drug has a prolonged elimination half-life of 15.6 to 18.2 hours, which maintains therapeutic concentrations throughout a 24-hour dosing interval. Lascufloxacin undergoes limited metabolism, with the majority of the administered dose excreted unchanged in urine. Population pharmacokinetic analyses have demonstrated that no dosage adjustment is required for elderly patients or those with renal impairment, distinguishing it from many other fluoroquinolones that require modification in these populations. [1] [4] [5]

Table 1: Key Pharmacokinetic Parameters of Lascufloxacin (75 mg Oral Dose)

| Parameter | Plasma | Epithelial Lining Fluid | Alveolar Macrophages |

|---|---|---|---|

| C~max~ (μg/mL) | 0.576 ± 0.145 | 12.3 ± 3.74 | 21.8 ± 17.2 |

| T~max~ (h) | 1-2 | 1 | 4-6 |

| AUC~0-24~ (μg·h/mL) | 7.67 | 123 | 325 |

| Half-life (h) | 15.6-18.2 | - | - |

| Protein Binding (%) | 74.0 | - | - |

Data presented as mean ± SD where available. Source: [1] [6] [4]

Clinical Efficacy Evidence

Community-Acquired Pneumonia (CAP)

Lascufloxacin demonstrates excellent clinical efficacy in the treatment of community-acquired pneumonia. In a prospective observational study investigating patients with M. pneumoniae pneumonia between January 2024 and January 2025, lascufloxacin showed comparable efficacy to minocycline, the recommended first-choice drug for macrolide-resistant cases. Among patients with macrolide-resistant M. pneumoniae pneumonia, 90% of those in the lascufloxacin group experienced defervescence within 48 hours of starting antibiotics, identical to the response rate in the minocycline group. Notably, no antibiotic changes were required for patients in the lascufloxacin group, demonstrating its effectiveness even against highly resistant strains. [2]

The effectiveness of lascufloxacin extends beyond typical pathogens to include atypical and intracellular organisms. A recent case report documented the successful outpatient treatment of Legionella pneumophila pneumonia with lascufloxacin 75 mg once daily for 10 days. The patient, who had a mild severity score (A-DROP score: 1), achieved fever resolution by day 3 and fully recovered without complications or adverse effects. This case highlights lascufloxacin's potential for outpatient management of Legionella pneumonia, attributed to its excellent pulmonary penetration and bioavailability. [3]

Nursing- and Healthcare-Associated Pneumonia (NHCAP)

Elderly and compromised populations with nursing- and healthcare-associated pneumonia also respond favorably to lascufloxacin therapy. In a single-arm, open-label study conducted at 24 facilities, patients with NHCAP (median age 86 years) received lascufloxacin 75 mg once daily for 7 days. The drug demonstrated high efficacy rates of 78.6% at the test of cure (5-10 days after treatment completion) and 89.3% at the end of treatment. Importantly, risk factors for resistant bacteria or aspiration pneumonia did not affect clinical efficacy, and no severe adverse events associated with the drug were observed. These findings position lascufloxacin as an acceptable treatment option for moderate NHCAP in elderly patients who can take oral medications. [7]

Switch therapy protocols (intravenous to oral) using lascufloxacin have been successfully implemented for community-onset pneumonia. In an open-label, uncontrolled, multicenter study across 16 hospitals, the switch therapy implementation rate was 95% (114/120 patients), with 96.2% achieving clinical cure at the test of cure assessment. This approach enables shorter hospital stays and reduced healthcare costs without compromising therapeutic efficacy, demonstrating the versatility of lascufloxacin in various clinical scenarios. [8]

Table 2: Clinical Efficacy of Lascufloxacin Across Respiratory Infections

| Infection Type | Study Design | Patient Population | Clinical Success Rate | Reference |

|---|---|---|---|---|

| Macrolide-resistant M. pneumoniae | Prospective observational | 32 patients | 90% defervescence within 48h | [2] |

| Legionella pneumonia | Case report | 1 patient (outpatient) | 100% resolution by day 10 | [3] |

| NHCAP | Single-arm, open-label | 56 patients (median age 86) | 78.6% at test of cure | [7] |

| Community-onset pneumonia (switch therapy) | Open-label, multicenter | 104 patients | 96.2% cure rate | [8] |

Safety and Tolerability Profile

Adverse Events

Lascufloxacin is generally well-tolerated at the 75 mg once-daily dose. The most commonly reported adverse effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. Some patients may experience headaches, dizziness, and insomnia. In clinical studies, adverse events related to the study drug were reported in approximately 10% of patients, with hepatic dysfunction being the most common laboratory abnormality observed. Importantly, most adverse events are mild to moderate in severity and rarely lead to discontinuation of therapy. [1] [8]

Despite the overall favorable safety profile, healthcare providers should remain vigilant about potential serious adverse effects associated with the fluoroquinolone class. These include tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects such as seizures and psychiatric symptoms. However, it is noteworthy that lascufloxacin appears to have a lower risk of QT prolongation compared to other fluoroquinolones, and severe lascufloxacin-induced adverse events were not observed in recent clinical trials, excluding worsening pneumonia due to treatment failure. [1] [3]

Drug Interactions and Contraindications

Several important drug interactions require consideration when prescribing lascufloxacin. Concurrent administration with antacids containing magnesium or aluminum, as well as supplements containing iron or zinc, can significantly reduce lascufloxacin absorption through chelation complex formation. To avoid this interaction, such products should be taken at least 2 hours before or 4 hours after lascufloxacin administration. Additionally, nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of central nervous system stimulation and seizures when taken concomitantly with lascufloxacin. [1]

Lascufloxacin is contraindicated in patients with a history of tendon disorders related to fluoroquinolone use, those with myasthenia gravis, and individuals with known hypersensitivity to the drug or other quinolone antibiotics. Due to insufficient safety data, pregnant and breastfeeding women are advised against using lascufloxacin. Caution is advised in elderly patients and those with renal impairment, though unlike many other fluoroquinolones, dosage adjustments may not be necessary for these populations. [1] [4]

Administration Protocols

Dosing Guidelines

The standard adult dosage for lascufloxacin is 75 mg administered orally once daily for most respiratory tract infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and other respiratory infections. The typical treatment duration ranges from 7 to 14 days, depending on the severity of infection and clinical response. The drug can be taken with or without food, as consumption of food does not significantly affect overall bioavailability, though it may slightly delay time to reach peak concentration. [1] [7]

For intravenous-to-oral switch therapy, the protocol involves initial intravenous administration of 300 mg on day 1, followed by 150 mg intravenously on day 2. Once the patient meets switch criteria (improvement or no worsening of clinical symptoms, ability to take oral medication, and no fever ≥38.0°C for at least 12 hours), therapy is transitioned to the oral formulation of 75 mg once daily to complete a total of approximately 7 days of treatment. If prolonged therapy is deemed necessary, treatment can be extended up to 14 days based on physician assessment. [8]

Special Populations

Elderly patients do not require dosage adjustment, as pharmacokinetic studies have demonstrated similar drug exposure between non-elderly and elderly populations. A dedicated phase I study comparing lascufloxacin pharmacokinetics in non-elderly healthy men (20-40 years) and elderly men (66-79 years) found comparable pharmacokinetic parameters after single-dose administration, indicating that age-related physiological changes do not significantly affect drug disposition. [4] [5]

Patients with renal impairment also do not require dose modification, which distinguishes lascufloxacin from many other fluoroquinolones that typically need adjustment in renally compromised patients. This characteristic simplifies treatment in elderly populations who frequently have age-related declines in renal function. However, caution is still advised when administering lascufloxacin to patients with severe renal impairment, and clinical monitoring is recommended. [1] [3]

Experimental Protocols

Pulmonary Pharmacokinetic Study Protocol

The intrapulmonary pharmacokinetics of lascufloxacin were evaluated in a rigorous clinical study design that serves as a model for respiratory antibiotic distribution assessment. The protocol enrolled 30 healthy adult male Japanese subjects allocated into five groups who received lascufloxacin in a single oral dose of 75 mg. Bronchoalveolar lavage and blood sampling were performed simultaneously in each subject at 1, 2, 4, 6, or 24 hours after administration, allowing comprehensive characterization of drug concentration-time profiles in different compartments. [6]

Sample processing followed standardized techniques: epithelial lining fluid (ELF) volume was determined using the urea dilution method, while alveolar macrophage (AM) concentrations were measured in cell pellets obtained through centrifugation. Drug concentrations in plasma, ELF, and AM were determined using validated bioanalytical methods (likely LC-MS/MS based on sensitivity requirements), with appropriate quality control samples to ensure assay accuracy and precision. The study demonstrated that lascufloxacin concentrations in ELF and AM significantly exceeded simultaneous plasma concentrations at all time points, with ratios far greater than those observed with other fluoroquinolones. [6]

Clinical Efficacy Trial Design

Robust clinical trial methodologies have been employed to evaluate lascufloxacin efficacy across various respiratory infections. A typical protocol for community-acquired pneumonia trials includes adult patients with clinically and radiologically confirmed pneumonia, stratified by severity using scoring systems such as A-DROP (Age, Dehydration, Respiration, Orientation, Blood Pressure). The key inclusion criteria encompass: presence of acute infiltrates on chest imaging within 48 hours of administration; at least one respiratory symptom (cough, purulent sputum, abnormal auscultation findings, dyspnea, or fever); and at least one inflammatory marker (elevated CRP, leukocytosis, or hypoxemia). [8] [9]

Efficacy assessments follow standardized timelines: early clinical response is evaluated on day 3 (±2 days), end of treatment (EOT) assessment occurs at day 7 (±3 days), and test of cure (TOC) is conducted 5-10 days after completing therapy. The primary endpoint is typically clinical cure rate at TOC, with clinical cure defined as resolution or significant improvement of signs and symptoms such that no additional antibiotic therapy is required. Secondary endpoints include microbiological eradication, time to defervescence, and improvement in laboratory parameters and radiographic findings. [8] [7] [9]

Visual Summaries

Figure 1: Lascufloxacin's dual mechanism of action simultaneously inhibits DNA gyrase and topoisomerase IV, essential bacterial enzymes for DNA replication and transcription, ultimately leading to bacterial cell death. [1] [2]

Figure 2: Clinical decision pathway for lascufloxacin administration in respiratory infections, outlining appropriate use for both outpatient and hospitalized patients. [1] [8] [7]

Conclusion

Lascufloxacin administered at 75 mg once daily orally represents a significant advancement in the treatment of respiratory tract infections, particularly in the era of increasing antimicrobial resistance. Its favorable pharmacokinetic profile, characterized by excellent pulmonary penetration and prolonged half-life, combined with its balanced dual enzyme inhibition mechanism, positions it as an valuable therapeutic option for both typical and atypical respiratory pathogens. The drug has demonstrated consistent clinical efficacy across various respiratory infections, including community-acquired pneumonia, nursing- and healthcare-associated pneumonia, and infections caused by resistant pathogens such as macrolide-resistant Mycoplasma pneumoniae.

The well-established safety profile and lack of requirement for dosage adjustment in special populations, including the elderly and those with renal impairment, further enhance its utility in real-world clinical practice. As antimicrobial resistance continues to challenge conventional treatment approaches, lascufloxacin offers a promising therapeutic alternative with its low potential for cross-resistance and effectiveness against difficult-to-treat respiratory infections. Ongoing surveillance and further comparative effectiveness research will help clarify its position in the antimicrobial armamentarium relative to other advanced-generation fluoroquinolones.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Therapeutic efficacy of lascufloxacin in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. Successful Outpatient Treatment of Legionella pneumophila ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of lascufloxacin in non-elderly ... [sciencedirect.com]

- 5. Pharmacokinetic study of lascufloxacin in non-elderly ... [pubmed.ncbi.nlm.nih.gov]

- 6. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 7. and healthcare-associated pneumonia: A single-arm, open ... [sciencedirect.com]

- 8. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin ... [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of efficacy and safety of lascufloxacin for... [journals.lww.com]

Comprehensive Application Notes and Protocols: Evaluating Lascufloxacin Efficacy Using Hollow-Fiber Infection Model (HFIM)

Introduction to Hollow-Fiber Infection Model (HFIM) Technology

The Hollow-Fiber Infection Model (HFIM) represents a revolutionary advance in antimicrobial pharmacodynamics research, enabling precise simulation of human drug pharmacokinetics in an in vitro system. This technology addresses critical limitations of traditional static models and animal studies by providing a dynamic system that can accurately mimic human drug concentration-time profiles at the infection site. The HFIM utilizes hollow fiber bioreactor cartridges containing thousands of semi-permeable tubular filters that allow continuous exchange of drugs, nutrients, and waste products while securely containing pathogenic microorganisms within the system [1] [2].

The technological foundation of HFIM centers on its unique two-compartment design that separates the central circulating system from the pathogen-containing extra-capillary space (ECS). This configuration enables researchers to simulate virtually any pharmacokinetic profile, including complex multi-phasic elimination patterns and combination therapies with drugs exhibiting different half-lives [1] [3]. The system's versatility extends to studying various pathogens, including drug-resistant bacteria, fungi, and mycobacteria, within a controlled environment that eliminates risks associated with animal models while providing human-relevant data [2]. This capability is particularly valuable for assessing treatment efficacy against pathogens like Streptococcus pneumoniae and for evaluating tissue-penetrating antibiotics such as lascufloxacin where traditional models fail to accurately replicate infection site pharmacokinetics [4].

Lascufloxacin Properties and Pharmacokinetic Profile

Lascufloxacin (LSFX) is a novel fluoroquinolone antibiotic with a unique dual-targeting mechanism that differentiates it from previous generations of quinolones. While conventional fluoroquinolones predominantly inhibit either DNA gyrase or topoisomerase IV, LSFX demonstrates balanced inhibition of both essential bacterial enzymes, potentially minimizing the development of antibiotic resistance [5] [6]. This mechanistic advantage, combined with its expanded spectrum of activity against respiratory pathogens including anaerobic bacteria, makes LSFX particularly suitable for treating respiratory tract infections such as pneumonia, especially cases involving aspiration where mixed flora including anaerobes are common [7] [8].

The most distinctive pharmacokinetic property of lascufloxacin is its exceptional penetration into lung tissues, achieving concentrations in epithelial lining fluid (ELF) that are 15.0–22.4 times higher than simultaneous plasma concentrations [4]. This extraordinary tissue distribution is further complemented by alveolar macrophage concentrations reaching 18.5–56.4 times plasma levels, creating a formidable defense against intracellular pathogens [4]. Such favorable lung penetration characteristics make LSFX an ideal candidate for evaluating efficacy using the HFIM system, as the model can be configured to simulate these tissue-specific pharmacokinetic profiles that are difficult to study using conventional methods.

Table 1: Key Pharmacokinetic and Microbiological Properties of Lascufloxacin

| Parameter | Characteristics/Values | Significance |

|---|---|---|

| Mechanism of Action | Dual inhibition of DNA gyrase and topoisomerase IV | Minimizes resistance development [5] [6] |

| ELF Penetration | 15.0–22.4× plasma concentrations | Exceptional lung tissue targeting [4] |

| Alveolar Macrophage | 18.5–56.4× plasma concentrations | Effective against intracellular pathogens [4] |

| Spectrum of Activity | Broad including anaerobes and Streptococcus spp. | Suitable for polymicrobial respiratory infections [9] [7] |

| MIC against S. pneumoniae | 0.03–0.25 mg/L | Potent anti-pneumococcal activity [4] |

Experimental Design and HFIM Configuration for Lascufloxacin

HFIM System Components and Setup

The HFIM system configuration for lascufloxacin efficacy studies requires specific components to accurately simulate human lung infection conditions. The core system consists of a central reservoir containing drug-supplemented growth medium, a digitally controlled syringe pump for drug infusion, peristaltic pumps for medium exchange, and a hollow-fiber cartridge with polysulfone fibers (20 kDa molecular-weight cut-off) [3] [2]. The system employs a venting device fabricated from anodized aluminum to prevent air bubble accumulation in the hollow-fiber module, which is particularly crucial when working with S. pneumoniae due to its tendency to cause bubble formation during growth and division [4]. This specialized venting system ensures consistent medium volume and drug exposure throughout extended experimental durations.

For lascufloxacin studies against S. pneumoniae, the medium composition requires careful optimization to support robust bacterial growth while preventing system fouling. Researchers have developed a specialized formulation using Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 10% Chemically Defined Medium (CDM-HD) as a blood component substitute, which provides essential growth factors without causing biofouling of the hollow-fiber membrane [4]. This optimized medium supports S. pneumoniae densities exceeding 10⁹ CFU/mL, matching the growth achieved with conventional blood-supplemented media while maintaining system integrity throughout 7-day experiments [4].

Pharmacokinetic Simulation Parameters

The critical achievement in HFIM studies with lascufloxacin involves accurately replicating both plasma and epithelial lining fluid (ELF) pharmacokinetics to model the drug's unique tissue distribution. The system is programmed to simulate the multi-exponential decay observed in human subjects, with particular attention to the elevated and sustained drug concentrations achieved in the lung compartment [4]. For S. pneumoniae efficacy studies, the HFIM is configured to mimic lascufloxacin concentrations following a standard 75 mg once-daily oral dose in human plasma, while simultaneously modeling the 15–22 times higher exposure maintained in the ELF compartment [4].

Table 2: HFIM Operational Parameters for Lascufloxacin Efficacy Studies

| Parameter | Plasma Simulation | ELF Simulation | Operational Considerations |

|---|---|---|---|

| Target Cmax (mg/L) | Human-equivalent peak | 15–22× plasma Cmax | Verified by frequent sampling [4] |

| Half-life Simulation | Human t½ ~4–6 hours | Proportional to plasma profile | Controlled by dilution rate [4] [3] |

| Dosing Interval | 24 hours | 24 hours | Once-daily regimen [4] |

| Medium Flow Rate | Balanced to achieve target t½ | Balanced to achieve target t½ | Calibrated daily [3] |

| Experiment Duration | 7 days (168 hours) | 7 days (168 hours) | Assess regrowth potential [4] |

Detailed Experimental Protocol for Lascufloxacin Efficacy Assessment

Bacterial Strains and Inoculum Preparation

The protocol initiation requires careful preparation of bacterial strains with defined susceptibility profiles. For comprehensive lascufloxacin assessment, include both levofloxacin-sensitive (S. pneumoniae TUM23169, MIC 1 mg/L) and levofloxacin-resistant (S. pneumoniae TUM23133, MIC >4 mg/L) strains, with lascufloxacin MICs of 0.03 mg/L and 0.25 mg/L respectively [4]. These strains should be stored in LB medium with 15% glycerol at -80°C until use. For each experiment, prepare the inoculum by subculturing strains in 10% CDM-CAMHB medium and incubate until mid-log phase growth (approximately 10⁹ CFU/mL), verified by spectrophotometric measurement and confirmatory plating [4].

The inoculum standardization is critical for reproducible results. Adjust the bacterial suspension to a target density of approximately 10⁶ CFU/mL in the final system volume, representing a clinically relevant infection burden. Take care to minimize variability in initial inoculum size, as underestimation can affect the accurate assessment of bactericidal activity and resistance emergence [4]. Before initiating HFIM experiments, confirm the MIC values for both test strains using the broth microdilution method with 10% CDM-CAMHB to ensure consistency with previously reported values [4].

HFIM Operation and Sampling Procedures

The system inoculation involves aseptically introducing the standardized bacterial suspension into the extra-capillary space (ECS) of the hollow-fiber cartridge. Once inoculated, begin circulating the drug-free medium to establish baseline bacterial growth before initiating lascufloxacin administration. After confirming satisfactory growth (typically 1-2 hours), commence the pharmacokinetic simulation by programming the syringe pump to deliver lascufloxacin in a bolus fashion to achieve the target Cmax, followed by controlled elimination via medium exchange to simulate the human elimination half-life [4] [3].

Implement a comprehensive sampling strategy with frequent timepoints to characterize both pharmacological and microbiological responses. Collect samples from the central reservoir and ECS at predetermined intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours on day 1, then daily thereafter) for both drug concentration quantification and bacterial enumeration [4] [3]. Process samples immediately for:

- Viable bacterial counts through serial dilution and plating on appropriate agar media

- Drug concentration measurements using validated analytical methods (e.g., LC-MS/MS)

- Potential resistance development by plating on drug-containing media

Maintain the system for 168 hours (7 days) to monitor for bacterial regrowth and emergence of resistance, with daily medium replacement and system calibration to ensure consistent pharmacokinetic profiles [4].

Figure 1: Experimental Workflow for Lascufloxacin HFIM Studies

Data Analysis and Interpretation

Pharmacokinetic/Pharmacodynamic Relationship Assessment

The primary analytical approach involves correlating the measured lascufloxacin exposures with antibacterial effect metrics. Calculate key pharmacokinetic parameters including maximum concentration (C~max~), area under the concentration-time curve (AUC), and time above MIC (T>MIC) from drug concentration measurements in the system [4] [3]. For pharmacodynamic analysis, determine the bacterial kill kinetics by plotting log~10~ CFU/mL against time and calculate the change in bacterial density from baseline (Δlog~10~ CFU/mL) at 24 hours and throughout the 168-hour experiment [4].